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Introduction
6-Methylpyridine-2-sulfonamide is a heterocyclic organic compound that has garnered

interest within the scientific community, particularly in the fields of medicinal chemistry and drug

development. As a derivative of pyridine, a fundamental scaffold in numerous biologically active

molecules, and incorporating the versatile sulfonamide functional group, this compound

presents a unique combination of chemical properties. The sulfonamide moiety is a well-

established pharmacophore, known for its presence in a wide array of therapeutic agents,

including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The strategic placement of

a methyl group on the pyridine ring further modulates its electronic and steric characteristics,

potentially influencing its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the physical and chemical

properties of 6-methylpyridine-2-sulfonamide, intended to serve as a valuable resource for

researchers, scientists, and professionals in drug development. The information presented

herein is a synthesis of available data, theoretical predictions, and expert analysis, designed to

facilitate a deeper understanding of this compound's potential applications.
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A thorough understanding of the physicochemical properties of a compound is paramount for

its application in research and development. These properties govern its solubility, stability, and

interaction with biological systems.

Structural and General Properties
Property Value Source(s)

IUPAC Name
6-methylpyridine-2-

sulfonamide
N/A

Synonyms
2-Pyridinesulfonamide, 6-

methyl-
[3]

CAS Number 65938-76-3 [3][4]

Molecular Formula C₆H₈N₂O₂S [3][4]

Molecular Weight 172.21 g/mol [4]

Appearance
Predicted: White to off-white

solid
N/A

Molecular Structure
The foundational step in understanding the properties of 6-Methylpyridine-2-sulfonamide is

the visualization of its molecular architecture.

Caption: Chemical structure of 6-Methylpyridine-2-sulfonamide.

Predicted Physicochemical Data
While experimental data for some properties of 6-Methylpyridine-2-sulfonamide are not

readily available in the literature, predictions based on its structure and data from related

compounds can provide valuable insights.
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Property Predicted Value Notes and Rationale

Melting Point 110-130 °C

Based on related sulfonamides

and pyridine derivatives. For

example, 2-amino-6-

methylpyridine has a melting

point of 40-44 °C.[5] The larger

sulfonamide group would be

expected to increase the

melting point.

Boiling Point > 300 °C

High boiling point is expected

due to the polar sulfonamide

group and potential for

hydrogen bonding. The related

6-methylpyridine-3-

sulfonamide has a reported

boiling point of 341.9 °C,

although this may be a

predicted value.[6]

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

alcohols). Sparingly soluble in

water.

The pyridine nitrogen and

sulfonamide group can

participate in hydrogen

bonding, suggesting some

water solubility. A related

carboxamide is soluble in

water and alcohols.[7]

However, the overall molecule

has significant nonpolar

character.

pKa (Sulfonamide N-H) 9-11

The pKa of the sulfonamide

proton is influenced by the

electron-withdrawing nature of

the sulfonyl group and the

pyridine ring. This range is

typical for many aryl

sulfonamides.
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pKa (Pyridinium ion) 2-3

The pyridine nitrogen is basic,

but its basicity is reduced by

the electron-withdrawing

sulfonamide group at the 2-

position. For comparison, the

pKa of 2-methylpyridine is

5.96.[8] The predicted pKa of

the highly acidic 6-

methylpyridine-2-sulfonic acid

is -2.85.[9]

Synthesis and Reactivity
The synthesis of 6-methylpyridine-2-sulfonamide can be approached through established

methods for sulfonamide formation. A common and reliable strategy involves the reaction of a

sulfonyl chloride with an amine.

Proposed Synthetic Pathway

6-Methylpyridine-2-sulfonic Acid

6-Methylpyridine-2-sulfonyl Chloride

SOCl₂ or PCl₅

6-Methylpyridine-2-sulfonamide

NH₃ (aq)
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Caption: Proposed synthesis of 6-Methylpyridine-2-sulfonamide.

Experimental Protocol: Synthesis of 6-Methylpyridine-2-
sulfonamide
This protocol is a representative procedure based on established chemical transformations for

the synthesis of sulfonamides from sulfonyl chlorides.[10]

Step 1: Synthesis of 6-Methylpyridine-2-sulfonyl Chloride

To a stirred suspension of 6-methylpyridine-2-sulfonic acid (1 equivalent) in a suitable inert

solvent such as dichloromethane, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until

the reaction is complete as monitored by TLC.

Cool the reaction mixture and carefully quench with ice-water.

Extract the product with dichloromethane, wash the organic layer with saturated sodium

bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield crude 6-methylpyridine-2-sulfonyl chloride. This intermediate is

often used in the next step without further purification.

Step 2: Synthesis of 6-Methylpyridine-2-sulfonamide

Dissolve the crude 6-methylpyridine-2-sulfonyl chloride (1 equivalent) in a suitable solvent

like tetrahydrofuran or acetone.

Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28% solution)

dropwise with vigorous stirring.

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by

TLC.

Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to give the crude product.

Purify the crude 6-methylpyridine-2-sulfonamide by recrystallization from a suitable

solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography

on silica gel.

Chemical Reactivity
The reactivity of 6-methylpyridine-2-sulfonamide is dictated by the interplay of the pyridine

ring and the sulfonamide group.

Nucleophilicity of the Sulfonamide Nitrogen: The sulfonamide nitrogen is weakly acidic and

can be deprotonated by a strong base to form a nucleophilic anion. This anion can then react

with various electrophiles, allowing for N-alkylation or N-acylation.[11][12]

Electrophilicity of the Pyridine Ring: The pyridine ring is generally electron-deficient and can

undergo nucleophilic aromatic substitution, although this is less favorable than in pyridinium

salts. The positions on the ring are susceptible to attack by strong nucleophiles.

Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or

condensation reactions under specific conditions.

Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization

of organic molecules. While experimental spectra for 6-methylpyridine-2-sulfonamide are not

widely published, a detailed prediction of its spectral features can be made based on the

analysis of related compounds and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl protons, the

sulfonamide protons, and the aromatic protons on the pyridine ring.
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Proton(s)
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

CH₃ 2.4 - 2.6 Singlet (s) N/A

The methyl

group is attached

to the pyridine

ring. Similar

methyl groups in

2-amino-6-

methylpyridine

appear around

2.3-2.4 ppm.[13]

NH₂ 7.5 - 8.5
Broad Singlet (br

s)
N/A

The chemical

shift of

sulfonamide

protons can vary

depending on the

solvent and

concentration.

This signal will

exchange with

D₂O. The proton

of a sulfonamide

–SO₂NH– group

can manifest as

a singlet peak

between 8.78

and 10.15 ppm.

[14]

Pyridine H-3 7.8 - 8.0 Doublet (d) ~8.0 Coupled to H-4.

Pyridine H-4 7.6 - 7.8

Triplet (t) or

Doublet of

Doublets (dd)

~8.0, ~7.5
Coupled to H-3

and H-5.

Pyridine H-5 7.3 - 7.5 Doublet (d) ~7.5 Coupled to H-4.
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Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used.

¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

CH₃ 20 - 25

Typical range for a methyl

group attached to an aromatic

ring.

Pyridine C-5 120 - 125
Aromatic carbon adjacent to

the methyl-substituted carbon.

Pyridine C-3 125 - 130 Aromatic carbon.

Pyridine C-4 135 - 140 Aromatic carbon.

Pyridine C-6 155 - 160
Carbon bearing the methyl

group.

Pyridine C-2 160 - 165

Carbon attached to the

electron-withdrawing

sulfonamide group, expected

to be the most downfield of the

ring carbons.

Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used. For

comparison, the aromatic carbons in 2-methylpyridine appear between 121 and 158 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in

6-methylpyridine-2-sulfonamide.
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Functional Group
Characteristic Absorption
(cm⁻¹)

Vibration

N-H (Sulfonamide) 3350 - 3250 Stretching

C-H (Aromatic) 3100 - 3000 Stretching

C-H (Aliphatic) 3000 - 2850 Stretching

C=N, C=C (Pyridine) 1600 - 1450 Ring Stretching

S=O (Sulfonamide) 1350 - 1300 and 1170 - 1150
Asymmetric and Symmetric

Stretching

Note: The S=O stretching vibrations are typically strong and sharp, making them excellent

diagnostic peaks for the presence of a sulfonamide group.

Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 172.

Major Fragmentation Pathways:

Loss of SO₂ (m/z = 108): A common fragmentation pathway for aromatic sulfonamides

involves the extrusion of sulfur dioxide.[15]

Cleavage of the C-S bond (m/z = 92): This would result in the formation of the 6-

methylpyridin-2-yl radical cation.

Cleavage of the S-N bond (m/z = 78): This would lead to the formation of the 6-

methylpyridine radical cation.

Potential Applications in Drug Development
The structural features of 6-methylpyridine-2-sulfonamide suggest its potential as a scaffold

for the development of novel therapeutic agents.
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Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding group found in numerous carbonic anhydrase

(CA) inhibitors.[2] CAs are a family of enzymes involved in various physiological processes,

and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and

certain types of cancer.[16][17] The pyridine ring system in 6-methylpyridine-2-sulfonamide
can be further functionalized to enhance binding affinity and selectivity for different CA

isoforms.

Mechanism of Carbonic Anhydrase Inhibition

Sulfonamide Inhibitor
(e.g., 6-Methylpyridine-2-sulfonamide)

Coordination of Sulfonamide
to Zn²⁺

Binds to

Carbonic Anhydrase Active Site
(with Zn²⁺ ion)

Inhibition of CO₂ Hydration

Leads to

Click to download full resolution via product page
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Caption: Proposed inhibition of carbonic anhydrase by a sulfonamide.

Antibacterial Activity
Sulfonamides were among the first effective antimicrobial agents and continue to be a source

of inspiration for the development of new antibacterial drugs. They typically act by inhibiting

dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The pyridine

scaffold of 6-methylpyridine-2-sulfonamide could be modified to enhance its antibacterial

spectrum and potency.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 6-methylpyridine-2-sulfonamide is

not widely available, general precautions for handling pyridine derivatives and sulfonamides

should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or

vapors.

Incompatibilities: Avoid contact with strong oxidizing agents.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion
6-Methylpyridine-2-sulfonamide is a compound with significant potential for further

investigation, particularly in the realm of medicinal chemistry. Its combination of a pyridine core

and a sulfonamide functional group provides a versatile platform for the design of novel

bioactive molecules. This technical guide has synthesized the available information and

provided expert predictions to offer a comprehensive understanding of its physical and

chemical properties. It is our hope that this document will serve as a valuable starting point for

researchers and scientists interested in exploring the applications of this intriguing molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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